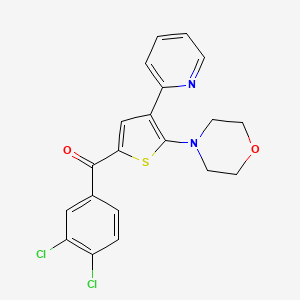
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone, also known as DMT, is an organic compound with a wide range of applications in the scientific and medical fields. DMT is a synthetic compound that has been used in the synthesis of a variety of pharmaceuticals and therapeutic agents, as well as in the development of materials for use in research and industry. The unique properties of DMT make it an ideal candidate for a variety of applications, and its versatility has made it a popular choice for scientists and medical professionals alike.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone involves the reaction of 3,4-dichlorobenzoyl chloride with 5-morpholino-4-(2-pyridinyl)-2-thiophenecarboxylic acid, followed by reduction of the resulting acid chloride with sodium borohydride.
Starting Materials
3,4-dichlorobenzoyl chloride, 5-morpholino-4-(2-pyridinyl)-2-thiophenecarboxylic acid, sodium borohydride, solvents and reagents
Reaction
Step 1: Dissolve 5-morpholino-4-(2-pyridinyl)-2-thiophenecarboxylic acid in a suitable solvent, such as dichloromethane or chloroform., Step 2: Add 3,4-dichlorobenzoyl chloride to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Dissolve the resulting crude product in a suitable solvent, such as ethanol or methanol., Step 6: Add sodium borohydride to the reaction mixture and stir at room temperature for several hours., Step 7: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in a variety of scientific research applications, including drug synthesis, material development, and nanotechnology. In addition to its use in the synthesis of pharmaceuticals, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has also been used to create materials for use in medical research and industry. In nanotechnology, (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in the development of nanomaterials for use in drug delivery, cell engineering, and tissue engineering.
Mécanisme D'action
The mechanism of action of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is not fully understood, however, it is believed to interact with several proteins in the body. It is thought that (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone binds to certain proteins in the brain and activates certain receptors, leading to its effects. (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is also believed to interact with the serotonin and dopamine systems, leading to its psychoactive effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone are not fully understood, however, it is known to have psychoactive effects. (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has been used in the treatment of depression, anxiety, and other mental health disorders. It has also been used to treat pain, inflammation, and other physical ailments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in laboratory experiments include its ease of synthesis, its stability, and its low toxicity. Additionally, its versatility makes it an ideal candidate for a variety of applications. However, there are some limitations to using (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone in lab experiments. For example, it is not as effective as other compounds in certain applications, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of (3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone. For example, it could be used in the development of new drugs and materials for use in drug delivery, cell engineering, and tissue engineering. Additionally, it could be used in the development of new materials for use in medical research and industry. Additionally, its potential as a therapeutic agent could be further explored, as its unique properties make it an ideal candidate for the treatment of various mental and physical ailments. Finally, its potential as a recreational drug could be further explored, as its psychoactive effects could be beneficial to some individuals.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZZGHVSYVHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2619449.png)
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)
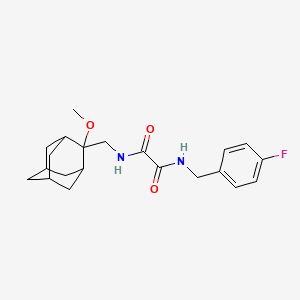
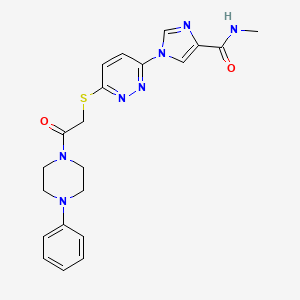
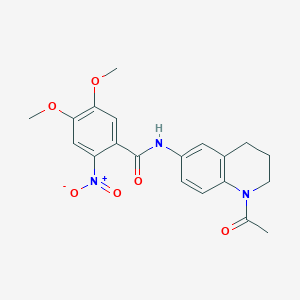
![N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2619459.png)
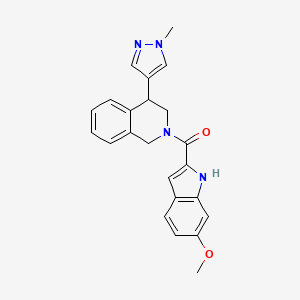
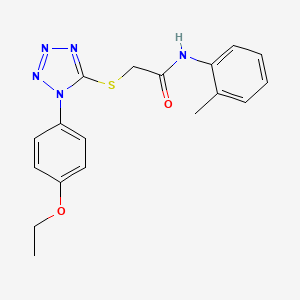
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)
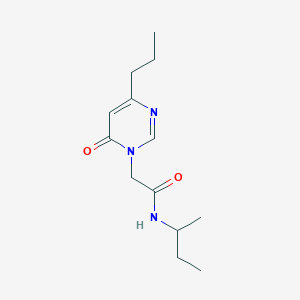
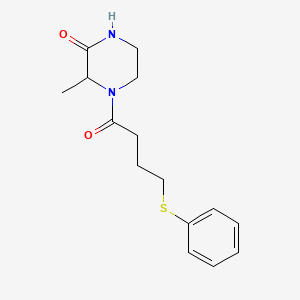
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)